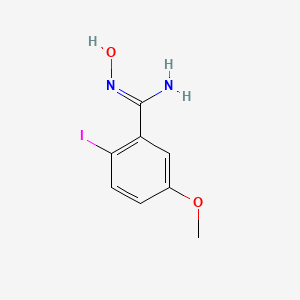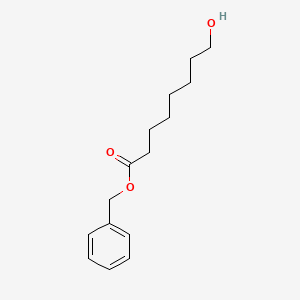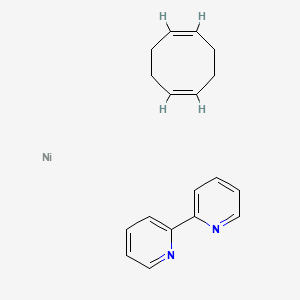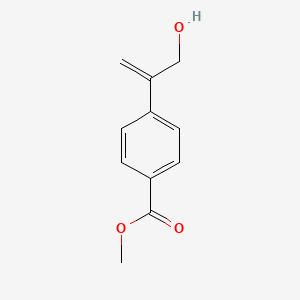![molecular formula C11H9N3O B13128285 [2,4'-Bipyridine]-5-carboxamide CAS No. 834881-88-8](/img/structure/B13128285.png)
[2,4'-Bipyridine]-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyridine]-5-carboxamide is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . Both methods require specific reaction conditions, such as the use of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and efficiency. For example, the Ullmann coupling reaction, which involves the homocoupling of halogenated pyridines, is commonly used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[2,4’-Bipyridine]-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated derivatives of [2,4’-Bipyridine]-5-carboxamide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[2,4’-Bipyridine]-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the production of viologens, which have electrochemical properties.
3,4’-Bipyridine: Used in the treatment of heart failure due to its phosphodiesterase inhibitory activity.
Uniqueness
[2,4’-Bipyridine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of coordination complexes with unique properties.
Eigenschaften
CAS-Nummer |
834881-88-8 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
6-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)9-1-2-10(14-7-9)8-3-5-13-6-4-8/h1-7H,(H2,12,15) |
InChI-Schlüssel |
UAQSDICVORVFPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)












